

# The Stereochemistry of Asperbisabolane L: A Technical Guide

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## Compound of Interest

Compound Name: *Asperbisabolane L*

Cat. No.: *B15620996*

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## Introduction

**Asperbisabolane L** is a phenolic bisabolane sesquiterpenoid isolated from the deep-sea-derived fungus *Aspergillus sydowii* MCCC 3A00324. As a member of the bisabolane class of natural products, which are known for their diverse biological activities, **Asperbisabolane L** has garnered interest within the scientific community. This technical guide provides a detailed overview of the stereochemistry of **Asperbisabolane L**, compiling available quantitative data, outlining experimental methodologies for its structural elucidation, and visualizing key relationships to aid in research and development efforts.

## Physicochemical and Spectroscopic Data

The structural elucidation of **Asperbisabolane L** was achieved through a combination of spectroscopic techniques. The following table summarizes the key quantitative data that were instrumental in determining its planar structure and absolute stereochemistry.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)	m/z 207.1015 [M+H] <sup>+</sup> (calculated for C <sub>12</sub> H <sub>15</sub> O <sub>3</sub> , 207.1016)
Optical Rotation	[α] <sup>25</sup> <sub>D</sub> -15.0 (c 0.1, MeOH)

Table 1: Physicochemical Properties of **Asperbisabolane L**

The stereochemical configuration of **Asperbisabolane L** was determined primarily through the analysis of its Nuclear Magnetic Resonance (NMR) spectroscopic data and comparison of its experimental Electronic Circular Dichroism (ECD) spectrum with theoretically calculated spectra.

<sup>1</sup> H NMR (500 MHz, CD <sub>3</sub> OD)	<sup>13</sup> C NMR (125 MHz, CD <sub>3</sub> OD)
Position	δ <sub>H</sub> (ppm), J (Hz)
2	2.85, m
3	1.80, m
4	1.45, m; 1.65, m
5	1.55, m; 1.75, m
6	4.05, t (8.0)
7	7.05, d (8.5)
8	-
9	6.70, d (8.5)
10	6.65, s
11	-
12	2.20, s

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Data for **Asperbisabolane L** in CD<sub>3</sub>OD

## Experimental Protocols

The determination of the stereochemistry of **Asperbisabolane L** relied on meticulous experimental procedures. The following sections detail the key methodologies employed.

### Isolation and Purification

**Asperbisabolane L** was isolated from the ethyl acetate extract of the fermented cultures of the deep-sea-derived fungus *Aspergillus sydowii* MCCC 3A00324. The crude extract was subjected to a multi-step chromatographic purification process, including silica gel column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

### Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, along with 2D NMR experiments (COSY, HSQC, HMBC), were acquired on a Bruker AVANCE 500 MHz spectrometer. The solvent used was deuterated methanol ( $\text{CD}_3\text{OD}$ ). These experiments were crucial for establishing the planar structure and relative stereochemistry of the molecule.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Thermo Scientific Q Exactive mass spectrometer to determine the molecular formula of **Asperbisabolane L**.
- **Optical Rotation:** The specific rotation was measured on a PerkinElmer 241 polarimeter at 25 °C using a sodium lamp (589 nm).
- **Electronic Circular Dichroism (ECD):** The experimental ECD spectrum was recorded on a Jasco J-815 spectropolarimeter. This data was pivotal for determining the absolute configuration of the stereocenters.

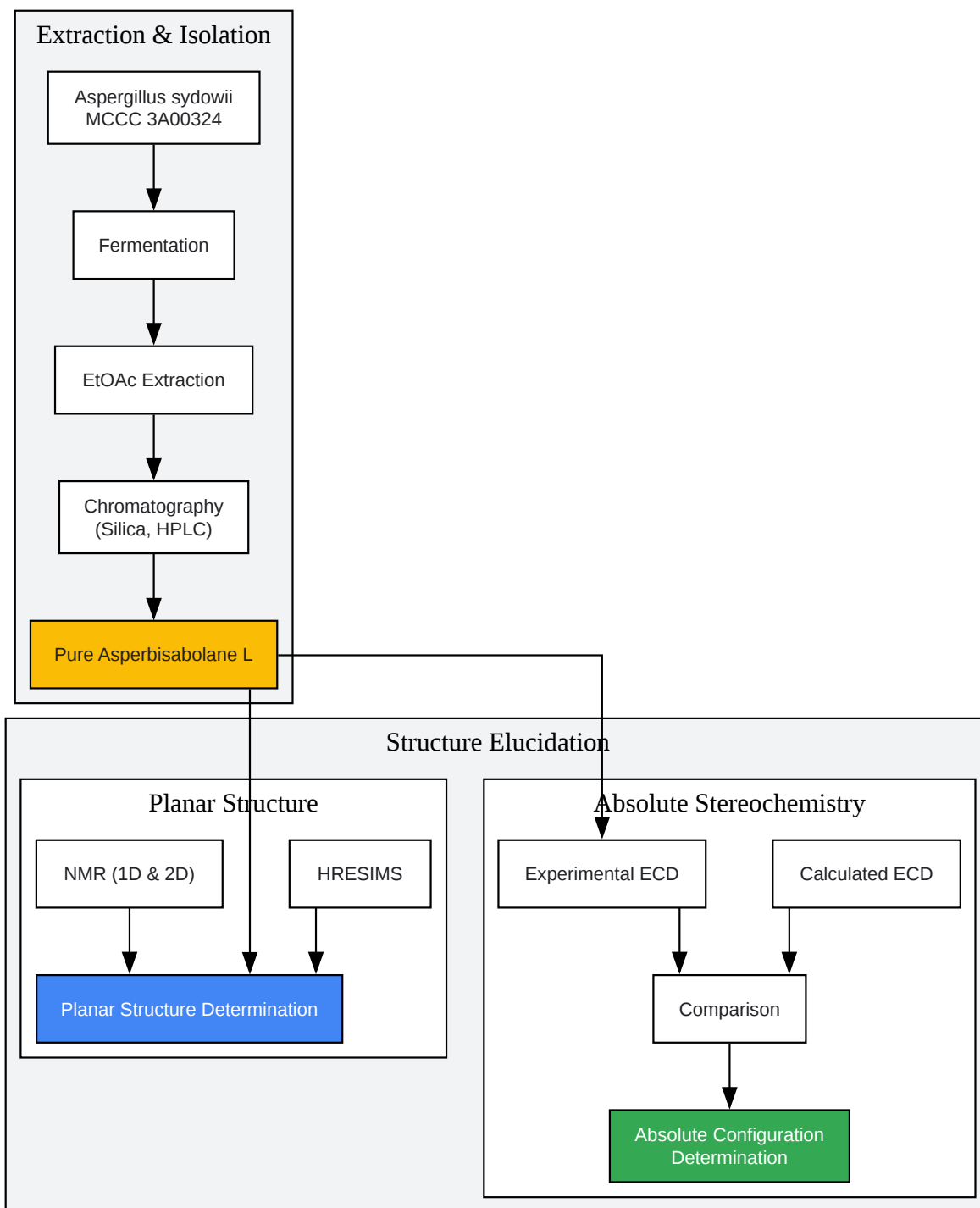
### Computational Stereochemical Analysis

The absolute configuration of **Asperbisabolane L** was established by comparing its experimental ECD spectrum with the theoretically calculated ECD spectra of possible stereoisomers. This computational approach involved the following steps:

- **Conformational Search:** A systematic conformational search was performed for the possible stereoisomers of **Asperbisabolane L** using molecular mechanics calculations.
- **Geometry Optimization:** The obtained conformers were then optimized at a higher level of theory, such as Density Functional Theory (DFT).
- **ECD Calculation:** The ECD spectra for the optimized conformers of each stereoisomer were calculated using time-dependent DFT (TD-DFT).
- **Spectral Comparison:** The calculated ECD spectra were Boltzmann-averaged and compared with the experimental spectrum. The stereoisomer whose calculated spectrum best matched the experimental spectrum was assigned as the absolute configuration of the natural product.

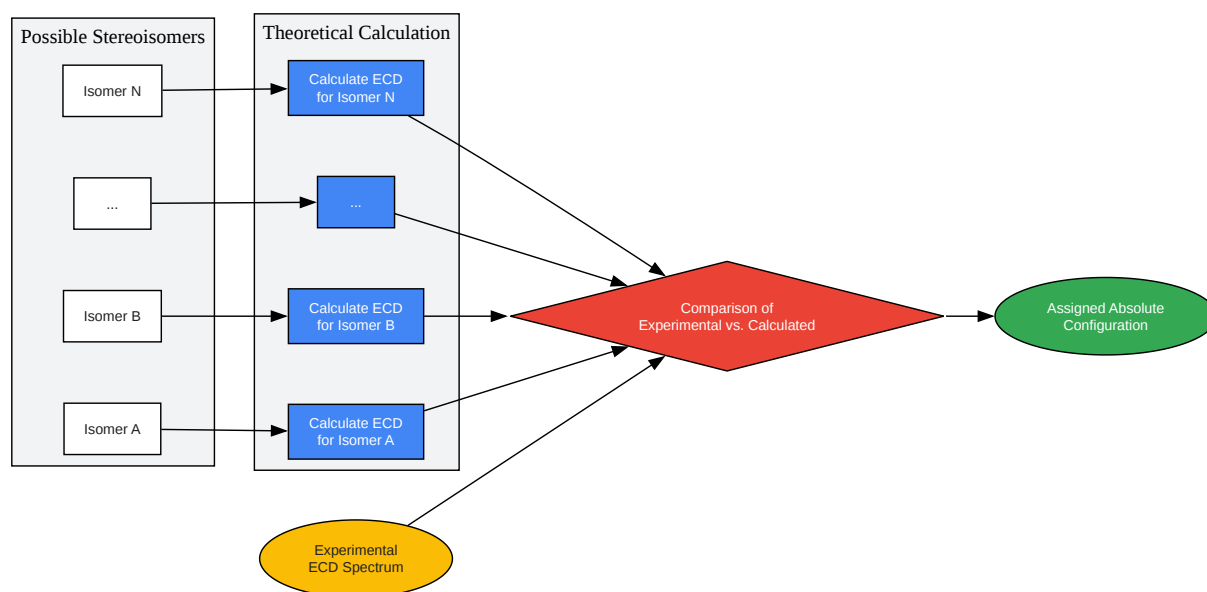
## Visualization of Key Relationships

To further elucidate the process of stereochemical determination, the following diagrams illustrate the experimental workflow and the logical relationship in assigning the absolute configuration.



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Figure 1: Experimental workflow for the isolation and structural elucidation of **Asperbisabolane L**.



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Figure 2: Logical relationship for assigning the absolute configuration of **Asperbisabolane L** using ECD.

## Conclusion

The stereochemistry of **Asperbisabolane L** has been rigorously established through a combination of advanced spectroscopic and computational methods. The determination of its absolute configuration is crucial for understanding its biological activity and for any future

synthetic or medicinal chemistry efforts. This guide provides a comprehensive resource for researchers and professionals working with **Asperbisabolane L** and other related natural products, facilitating a deeper understanding of its three-dimensional structure and the methodologies used to elucidate it.

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